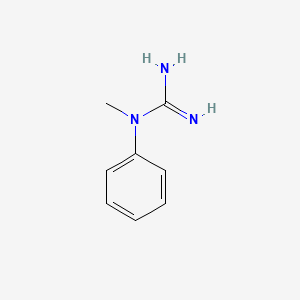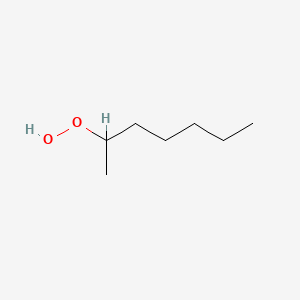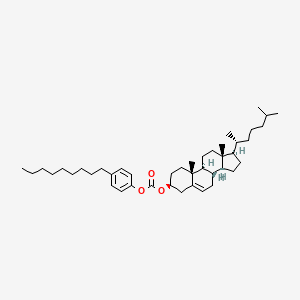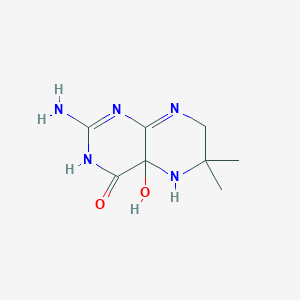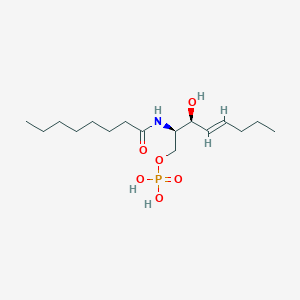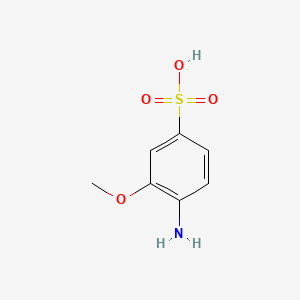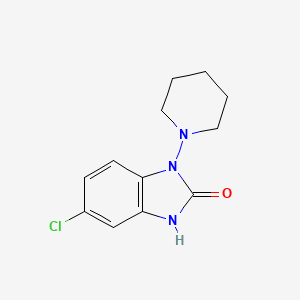
1-(2-Ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one is a compound belonging to the oxazolidine family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . This reaction is carried out under mild conditions and yields the target product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization are also potential methods for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(2-Ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds and fine chemicals.
Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, in its role as an antibacterial agent, it may inhibit protein synthesis by binding to the bacterial ribosome . This prevents the formation of essential proteins, leading to the death of the bacterial cell.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxazolidin-2-one: This compound is structurally similar but lacks the ethyl and methyl substituents.
1-(2,2,3-Trimethyl-1,3-oxazolidin-5-yl)-butane-1,2,3,4-tetrol: This compound has additional hydroxyl groups and a different substitution pattern.
Uniqueness
1-(2-Ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its ethyl and methyl groups can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
4894-06-8 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C8H15NO2/c1-4-8(3)9(7(2)10)5-6-11-8/h4-6H2,1-3H3 |
Clave InChI |
QJUPQZLMNQLVRU-UHFFFAOYSA-N |
SMILES canónico |
CCC1(N(CCO1)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


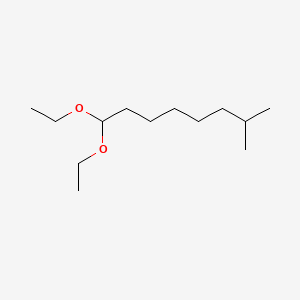
![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
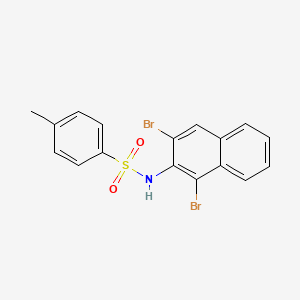
![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
